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  • Product: 3-Chloro-4-isobutoxybenzaldehyde
  • CAS: 58236-93-4

Core Science & Biosynthesis

Foundational

IR spectroscopy absorption bands for 3-Chloro-4-isobutoxybenzaldehyde

An In-Depth Technical Guide to the Infrared Absorption Bands of 3-Chloro-4-isobutoxybenzaldehyde Authored by: Gemini, Senior Application Scientist Abstract Infrared (IR) spectroscopy is an indispensable analytical techni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Absorption Bands of 3-Chloro-4-isobutoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the structural elucidation and quality control of molecular compounds. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-4-isobutoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis. By dissecting the molecule into its constituent functional groups, we will predict and explain the characteristic absorption bands arising from specific vibrational modes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights for spectral interpretation.

Introduction to Spectroscopic Analysis

The vibrational transitions of a molecule, induced by the absorption of infrared radiation, give rise to a unique spectral fingerprint. FT-IR spectroscopy measures these absorptions, providing invaluable information about the functional groups present and the overall molecular structure. For a molecule like 3-Chloro-4-isobutoxybenzaldehyde, the IR spectrum is a composite of absorptions from the aldehyde group, the substituted aromatic ring, the ether linkage, the aliphatic isobutyl chain, and the chloro-substituent. Understanding the expected position, intensity, and origin of these bands is critical for verifying molecular identity and purity.

Molecular Structure and Key Functional Groups

To logically deconstruct the IR spectrum, we must first visualize the molecule's architecture. The structure of 3-Chloro-4-isobutoxybenzaldehyde contains several distinct regions, each contributing characteristic signals to the overall spectrum.

G cluster_mol 3-Chloro-4-isobutoxybenzaldehyde cluster_groups Key Functional Groups for IR Analysis mol aldehyde Aldehyde Group (C=O, Aldehydic C-H) mol->aldehyde  C=O Stretch  Fermi Doublet aromatic Aromatic System (Aromatic C-H, C=C Ring) mol->aromatic  C=C Stretches  OOP Bending ether Ether & Aliphatic Chain (C-O-C, Aliphatic C-H) mol->ether  C-O Stretch  Alkyl C-H Stretches chloro Chloro Substituent (Aromatic C-Cl) mol->chloro  C-Cl Stretch

Figure 1: Molecular structure and key functional groups of 3-Chloro-4-isobutoxybenzaldehyde.

A Detailed Analysis of Vibrational Modes

The interpretation of the spectrum is best approached by assigning absorption bands to the specific functional groups identified in Figure 1.

The Aldehyde Group (CHO)

The aldehyde is arguably the most prominent functional group in the IR spectrum due to its strong, characteristic absorptions.

  • C=O Carbonyl Stretching: The C=O bond gives rise to one of the most intense and sharp peaks in the spectrum. For saturated aldehydes, this peak typically appears around 1730 cm⁻¹[1][2]. However, in 3-Chloro-4-isobutoxybenzaldehyde, the aldehyde group is conjugated with the aromatic ring. This resonance effect delocalizes the pi-electrons of the carbonyl bond, slightly weakening it and lowering the absorption frequency. Therefore, the C=O stretch is expected to appear in the range of 1710-1685 cm⁻¹ [1][3][4]. It is often a very strong and sharp absorption. Studies on the similar molecule 3-chloro-4-methoxybenzaldehyde have shown that Fermi resonance can split this C=O stretching fundamental into a doublet[5].

  • Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. The C-H bond of the aldehyde group produces two weak to medium absorption bands, often referred to as a Fermi doublet, typically appearing around 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ [1][2][3][6]. The presence of these two distinct peaks in this region is strong evidence for an aldehyde, helping to distinguish it from a ketone[1][2].

The Aromatic System (Substituted Benzene Ring)

The substituted benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring consistently appear at wavenumbers just above 3000 cm⁻¹. This absorption is typically found in the 3100-3000 cm⁻¹ region and is usually of weak to medium intensity[6][7][8]. Its presence helps differentiate aromatic C-H bonds from aliphatic ones.

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of absorptions, typically of weak to medium intensity, in the 1625-1440 cm⁻¹ region[6][7][8]. Often, two or three distinct bands can be observed, commonly near 1600 cm⁻¹ and 1500-1400 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: The C-H bending vibrations that occur out of the plane of the aromatic ring are found in the fingerprint region, between 900-675 cm⁻¹ [7][8]. The exact position of these strong absorptions is highly indicative of the substitution pattern on the ring. For a 1,2,4-trisubstituted benzene ring, as in this molecule, a strong band is expected in the 850-800 cm⁻¹ range[9].

The Ether Linkage and Isobutyl Group (-O-CH₂-CH(CH₃)₂)

The isobutoxy substituent introduces both ether and aliphatic hydrocarbon characteristics to the spectrum.

  • C-O-C Stretching: Ethers produce a very strong and prominent C-O stretching band in the fingerprint region. For an aromatic-alkyl ether, two distinct C-O-C stretching vibrations are expected: an asymmetric stretch and a symmetric stretch. These typically result in a strong, broad absorption in the 1300-1000 cm⁻¹ range[9]. The aryl-O stretch is expected around 1275-1200 cm⁻¹ , while the alkyl-O stretch appears around 1150-1085 cm⁻¹ .

  • Aliphatic C-H Stretching: The C-H bonds of the isobutyl group will exhibit strong stretching vibrations just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region[9][10]. These bands are typically very intense and can sometimes obscure the higher-frequency aldehyde C-H stretch.

  • Aliphatic C-H Bending: The bending vibrations (scissoring and rocking) of the methyl (-CH₃) and methylene (-CH₂) groups in the isobutyl chain appear in the 1470-1370 cm⁻¹ region[10]. The presence of a gem-dimethyl group (two methyls on one carbon) often gives a characteristic doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

The Chloro Substituent (C-Cl)
  • Aromatic C-Cl Stretching: The stretching vibration of the carbon-chlorine bond where the carbon is part of an aromatic ring is found at the lower end of the spectrum. This absorption is expected in the 850-550 cm⁻¹ range[7][11]. The intensity can be variable.

Data Presentation: Summary of Expected Absorption Bands

The following table consolidates the predicted IR absorption bands for 3-Chloro-4-isobutoxybenzaldehyde, providing a quick reference for spectral analysis.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to Medium
Aliphatic C-H StretchIsobutyl Group3000 - 2850Strong
Aldehydic C-H Stretch (Fermi Doublet)Aldehyde2880 - 2800 & 2780 - 2700Weak to Medium
C=O Stretch (Conjugated)Aldehyde1710 - 1685Strong, Sharp
Aromatic C=C In-Ring StretchAromatic Ring1625 - 1440Weak to Medium
Aliphatic C-H BendIsobutyl Group1470 - 1370Medium
Aryl-O-C Asymmetric StretchEther1300 - 1200Strong
Alkyl-O-C Symmetric StretchEther1150 - 1000Strong
Aromatic C-H OOP BendAromatic Ring850 - 800Strong
Aromatic C-Cl StretchChloro Substituent850 - 550Medium to Strong

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like 3-Chloro-4-isobutoxybenzaldehyde using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Objective: To obtain a clean, high-resolution FT-IR spectrum of 3-Chloro-4-isobutoxybenzaldehyde.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • 3-Chloro-4-isobutoxybenzaldehyde sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

    • The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, although modern instruments have effective software corrections for this.

  • ATR Crystal Cleaning (Crucial Step):

    • Causality: Any residue on the ATR crystal from previous samples will appear in your spectrum. A pristine surface is essential for a clean background and accurate sample measurement.

    • Moisten a lint-free wipe with the cleaning solvent (Isopropanol is a good general choice).

    • Gently but thoroughly wipe the surface of the ATR crystal.

    • Use a second, dry lint-free wipe to remove any residual solvent.

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the spectrum of the instrument environment (the ATR crystal, the atmosphere). This is later subtracted from the sample scan to yield the spectrum of the sample alone. This is a self-validating step; if the background is poor, the final spectrum will be unreliable.

    • Initiate the "Collect Background" function in the instrument's software.

    • Ensure nothing is on the ATR crystal. The software will typically average a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Once complete, the software will display a flat baseline, having stored the background spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams is sufficient) of the 3-Chloro-4-isobutoxybenzaldehyde powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

    • Causality: The IR beam only penetrates a few microns into the sample. Good contact is absolutely critical for achieving a strong, high-quality spectrum. Insufficient contact results in weak, noisy data.

  • Sample Spectrum Acquisition:

    • Initiate the "Collect Sample" function in the software.

    • Use the same number of scans and resolution as the background scan for proper subtraction.

    • The software will acquire the data, perform the background subtraction automatically, and display the resulting IR spectrum of your sample.

  • Data Processing and Cleaning:

    • Examine the spectrum for key features. The y-axis is typically in % Transmittance (where absorptions are peaks pointing down) or Absorbance (peaks pointing up).

    • Label the significant peaks with their wavenumber values (cm⁻¹).

    • Clean the ATR crystal and press arm thoroughly with solvent and wipes as described in Step 2.

Conclusion

The infrared spectrum of 3-Chloro-4-isobutoxybenzaldehyde is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features include the strong, conjugated C=O stretch below 1710 cm⁻¹, the characteristic aldehyde C-H Fermi doublet, strong C-O ether bands, and a distinctive pattern in the fingerprint region reflecting its 1,2,4-trisubstituted aromatic nature. By following a systematic approach to interpretation and a rigorous experimental protocol, researchers can confidently use FT-IR spectroscopy to characterize this molecule and ensure its identity and purity in synthetic and developmental workflows.

References

  • Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • ePG Pathshala. Application of IR spectroscopy and interpretation of IR spectrum. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Tolstorozhev, G. B., et al. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

  • Pavia, D. L., et al. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Sun, Y., & Liu, J. (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 86, 51–55. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]

  • Exner, O., et al. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 59(8), 1745–1749. [Link]

  • Liang, Y., et al. (2020). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 22(32), 17924–17930. [Link]

  • Liang, Y., et al. (n.d.). High-Resolution FTIR Spectroscopy of Benzaldehyde in the Far-Infrared Region: Probing the Rotational Barrier. IDEALS. [Link]

  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. [Link]

  • Hiremath, C. S., et al. (2007). FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 68(3), 710–717. [Link]

Sources

Exploratory

crystal structure and molecular weight of 3-Chloro-4-isobutoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-isobutoxybenzaldehyde Introduction Substituted benzaldehydes are a cornerstone of modern synthetic chemistry, serving as versatile precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-isobutoxybenzaldehyde

Introduction

Substituted benzaldehydes are a cornerstone of modern synthetic chemistry, serving as versatile precursors in the development of novel pharmaceuticals, agrochemicals, and materials.[1] Their reactivity, governed by the nature and position of substituents on the aromatic ring, allows for the construction of complex molecular architectures. 3-Chloro-4-isobutoxybenzaldehyde is one such derivative, possessing a unique combination of a halogen atom and an ether linkage that makes it a compound of significant interest for medicinal chemistry and materials science.

The precise characterization of any novel compound is fundamental to its application. For professionals in drug development, understanding a molecule's exact mass and three-dimensional atomic arrangement is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation, and regulatory approval. The molecular weight dictates stoichiometry and dosage, while the crystal structure provides profound insights into a molecule's solid-state properties, including stability, solubility, and its potential for intermolecular interactions with biological targets.[2][3]

This guide provides a comprehensive technical overview of the essential methodologies required to determine the molecular weight and elucidate the crystal structure of 3-Chloro-4-isobutoxybenzaldehyde. It is designed for researchers and scientists, offering not just protocols, but the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Molecular Formula and Weight Determination

The first step in characterizing a molecule is to confirm its elemental composition and exact mass. This provides the foundational identity of the compound.

Theoretical Molecular Weight

The molecular formula for 3-Chloro-4-isobutoxybenzaldehyde is determined to be C₁₁H₁₃ClO₂ . The molecular weight is calculated by summing the atomic masses of the constituent atoms.

ElementSymbolCountAtomic Mass (amu)Total Mass (amu)
CarbonC1112.011132.121
HydrogenH131.00813.104
ChlorineCl135.45335.453
OxygenO215.99931.998
Total 212.676

The theoretically calculated molecular weight is 212.68 g/mol .

Experimental Verification via Mass Spectrometry

While theoretical calculation is essential, experimental verification is imperative. Mass spectrometry is the definitive technique for determining the molecular weight of small organic molecules, offering high accuracy and structural information.[4][5]

Causality of Method Selection: Mass spectrometry is chosen for its sensitivity and precision. It measures the mass-to-charge ratio (m/z) of ionized molecules, directly providing the molecular weight. The technique is powerful enough to resolve isotopes, which is particularly important for chlorine-containing compounds, thus serving as a self-validating system.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of purified 3-Chloro-4-isobutoxybenzaldehyde in a volatile organic solvent, such as methanol or dichloromethane.

  • Instrument Ionization: Introduce the sample into the mass spectrometer's ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a molecular ion (M⁺·), which is a radical cation.[5]

  • Ion Acceleration & Analysis: The newly formed ions are accelerated by an electric field and guided into the mass analyzer. The analyzer, often a quadrupole or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[5]

  • Detection: Separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument's software plots this signal intensity against the m/z ratio to generate a mass spectrum.[5]

Data Interpretation:

  • Molecular Ion Peak (M⁺·): The peak corresponding to the intact molecular ion will appear at an m/z value equal to the molecular weight of the compound. For 3-Chloro-4-isobutoxybenzaldehyde, this is expected at m/z ≈ 212.

  • Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic isotopic pattern. The mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺·) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺·). This signature provides unambiguous confirmation of the presence of one chlorine atom.

  • Base Peak: The most intense peak in the spectrum is the base peak, assigned a relative abundance of 100%.[5] It represents the most stable fragment ion formed during ionization.

Visualization: Mass Spectrometry Workflow

MassSpec_Workflow cluster_instrument Mass Spectrometer Sample Sample Introduction IonSource Ion Source (EI) Molecule -> M⁺· Sample->IonSource Volatilization Analyzer Mass Analyzer Separation by m/z IonSource->Analyzer Acceleration Detector Detector Ion Counting Analyzer->Detector Separation Output Mass Spectrum (Intensity vs. m/z) Detector->Output Signal Processing

Caption: Workflow for molecular weight determination by Mass Spectrometry.

Part 2: Crystal Structure Elucidation

The precise three-dimensional arrangement of atoms in the solid state dictates many of a compound's bulk properties. Single-crystal X-ray diffraction is the gold standard for unambiguously determining this structure.[6]

Causality of Method Selection: Unlike spectroscopic methods like NMR, which provide information about molecular connectivity in solution, X-ray crystallography provides the exact coordinates of atoms in the solid-state lattice.[1] This information is crucial for understanding polymorphism, intermolecular interactions, and for computational modeling in drug design.

Anticipated Crystallographic Parameters

While a crystal structure for 3-Chloro-4-isobutoxybenzaldehyde is not publicly available as of this writing, we can infer likely characteristics by examining related, published benzaldehyde derivatives.[1][3] Such comparative analysis is a common practice in crystallographic studies to contextualize new findings.

Table: Comparative Crystallographic Data of Benzaldehyde Derivatives

Parameter3,5-Dimethoxybenzaldehyde Derivative[1]2-Methylbenzaldehyde Derivative[6]Anticipated for Target Molecule
Formula C₁₇H₁₇NO₄C₁₆H₁₆N₂C₁₁H₁₃ClO₂
Formula Weight 315.32236.31212.68
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cCommon centrosymmetric groups (e.g., P2₁/c, P-1, Pbca)
Z 422, 4, or 8
Interactions C-H···O Hydrogen Bondsπ-π stackingC-H···O, Halogen bonding, π-π stacking[2]
Note: Z represents the number of molecules in the crystallographic unit cell.[1]

The presence of the chlorine atom and oxygen atoms in 3-Chloro-4-isobutoxybenzaldehyde makes it a prime candidate for participating in weak intermolecular interactions such as C–H⋯O hydrogen bonds and halogen bonding, which are known to consolidate and strengthen molecular assemblies.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol represents a self-validating system, where the quality of the final refined structure (indicated by metrics like R-factor) confirms the success of the preceding steps.

  • Synthesis and Crystal Growth:

    • Synthesis: A plausible route to 3-Chloro-4-isobutoxybenzaldehyde is the Williamson ether synthesis, reacting 3-chloro-4-hydroxybenzaldehyde with an isobutyl halide (e.g., isobutyl bromide) in the presence of a mild base like K₂CO₃.

    • Purification: The crude product must be purified to >99% purity, typically via column chromatography or recrystallization, as impurities can inhibit crystal growth.

    • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution. A solvent screen (e.g., ethanol, ethyl acetate, hexane, or mixtures) is performed to find conditions that yield well-defined, single crystals of suitable size (0.1-0.3 mm).

  • Data Collection:

    • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[6]

    • Diffractometer Setup: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations, which improves data quality.

    • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

  • Structure Solution and Refinement:

    • Data Processing: The collected diffraction intensities are integrated and corrected for experimental factors to generate a reflection file.[1]

    • Structure Solution: The crystal structure is solved using direct methods to obtain an initial model of the atomic positions.[1]

    • Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method on F².[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software.

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Syn Synthesis & Purification Crystal Single Crystal Growth Syn->Crystal Mount Crystal Mounting Crystal->Mount Data X-ray Data Collection Mount->Data Process Data Processing Data->Process Solve Structure Solution Process->Solve Refine Structure Refinement Solve->Refine Final Final Crystal Structure (Atomic Coordinates) Refine->Final

Caption: General workflow for single-crystal X-ray structure analysis.

Conclusion

The rigorous characterization of 3-Chloro-4-isobutoxybenzaldehyde through the determination of its molecular weight and crystal structure is indispensable for its potential application in research and development. Mass spectrometry provides an unambiguous confirmation of its molecular formula and mass, with the isotopic pattern of chlorine serving as a crucial internal validation. Single-crystal X-ray diffraction, while more demanding, offers the ultimate prize: a precise three-dimensional map of the molecule. This structural blueprint is fundamental for understanding its physicochemical properties and for designing next-generation molecules with enhanced function and specificity. The methodologies outlined in this guide represent a robust framework for obtaining the high-quality, reliable data required by today's drug development professionals.

References

  • BenchChem. A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethylbenzaldehyde Derivatives.
  • IntechOpen. A New Method for Determination of Molecular Weight of Compounds Soluble in Protic Solvents by Electrochemical Impedance Spectroscopy.
  • RSC Publishing. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
  • PMC. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
  • Impact Analytical. Molecular Weight Determination.
  • BenchChem. A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives.
  • Chemistry LibreTexts. 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.
  • Guidechem. What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?

Sources

Foundational

Comprehensive Toxicological Profiling and Safety Architecture for 3-Chloro-4-isobutoxybenzaldehyde (CAS 58236-93-4)

Executive Summary & Mechanistic Context In the landscape of modern targeted therapeutics, halogenated alkoxybenzaldehydes serve as critical electrophilic building blocks. Specifically, 3-Chloro-4-isobutoxybenzaldehyde (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of modern targeted therapeutics, halogenated alkoxybenzaldehydes serve as critical electrophilic building blocks. Specifically, 3-Chloro-4-isobutoxybenzaldehyde (CAS 58236-93-4) has emerged as a highly valuable intermediate in the synthesis of advanced indole derivatives, which are actively investigated as selective inhibitors for kinases such as CK2, EGFR, and ALK in oncology models [1].

From a structural perspective, the isobutoxy moiety imparts significant lipophilicity and steric bulk, optimizing the pharmacokinetic profile of the downstream active pharmaceutical ingredient (API). Concurrently, the meta-chloro substituent exerts an electron-withdrawing inductive effect (-I effect). While this electronic modulation is highly desirable for accelerating downstream coupling reactions (e.g., reductive aminations or Knoevenagel condensations), it also increases the electrophilicity of the aldehyde carbonyl. This inherent reactivity dictates the compound's toxicological profile and necessitates rigorous, self-validating safety protocols during laboratory handling[2].

Physicochemical Profiling & Causality

Understanding the physical properties of 3-Chloro-4-isobutoxybenzaldehyde is the first step in predicting its biological interactions and establishing safety parameters. The compound's lipophilicity drives its ability to cross lipid bilayers, making dermal exposure a primary hazard vector.

Table 1: Physicochemical & Hazard Summary
Property / ParameterValue / DescriptorMechanistic Rationale
CAS Number 58236-93-4Unique identifier for regulatory tracking [2].
Molecular Formula C₁₁H₁₃ClO₂Dictates molecular weight (212.67 g/mol ), optimizing it for Lipinski's Rule of 5 compliance in downstream APIs.
Physical State Liquid / Low-melting solidRequires temperature-controlled storage to prevent phase-change degradation.
LogP (Estimated) ~3.2 - 3.8High lipophilicity ensures rapid cellular membrane penetration, necessitating nitrile/neoprene barrier protection.
Auto-oxidation Risk HighAldehydes spontaneously oxidize to benzoic acids via radical mechanisms; requires inert gas storage.

Toxicological Assessment (SDS Core)

As a Senior Application Scientist, I approach toxicology not as a list of warnings, but as a predictable set of chemical interactions within a biological system.

GHS Classification & Hazard Statements

Based on the structural alerts of halogenated benzaldehydes, the compound triggers specific Globally Harmonized System (GHS) classifications:

  • H302 (Acute Toxicity, Oral - Category 4): Harmful if swallowed.

  • H315 (Skin Corrosion/Irritation - Category 2): Causes skin irritation.

  • H319 (Serious Eye Damage/Irritation - Category 2A): Causes serious eye irritation.

  • H335 (Specific Target Organ Toxicity - Single Exposure - Category 3): May cause respiratory irritation.

Mechanistic Toxicology: The Electrophilic Stress Response

The toxicity of 3-Chloro-4-isobutoxybenzaldehyde is fundamentally driven by its electrophilic aldehyde carbon. Upon cellular entry, the compound can undergo nucleophilic attack by biological thiols (e.g., Glutathione, GSH) and primary amines (e.g., lysine residues on proteins). The depletion of the intracellular GSH pool compromises the cell's ability to buffer reactive oxygen species (ROS), leading to oxidative stress and, ultimately, apoptosis [3].

ToxPathway A Exposure to 3-Chloro-4- isobutoxybenzaldehyde B Electrophilic Attack on Intracellular Nucleophiles A->B C Glutathione (GSH) Depletion B->C D Protein Adduction (Schiff Base Formation) B->D E Accumulation of Reactive Oxygen Species (ROS) C->E D->E F Cellular Apoptosis / Necrosis E->F

Caption: Mechanistic pathway of cellular stress induced by electrophilic halogenated aldehydes.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the safe handling of the raw material and its application in downstream biological screening.

Protocol A: Safe Handling & Reagent Validation

Benzaldehydes are notoriously prone to auto-oxidation. The electron-withdrawing chlorine atom stabilizes radical intermediates, accelerating degradation into 3-chloro-4-isobutoxybenzoic acid.

  • Environmental Control: Perform all transfers inside a certified chemical fume hood. Utilize a Schlenk line to purge the reaction flask with ultra-high-purity Argon.

  • Quality Control (Self-Validation): Before use in API synthesis, dissolve a 5 mg aliquot in CDCl₃ and perform ¹H-NMR. Causality: You must verify the presence of the distinct aldehyde proton singlet at ~9.8 ppm. If a broad carboxylic acid peak appears at ~11.0 ppm, the reagent has oxidized and must be purified via bisulfite adduct formation or vacuum distillation.

  • Storage: Flush the headspace of the amber storage vial with Argon, seal with Parafilm, and store at 2-8°C.

Protocol B: In Vitro Cytotoxicity Screening of Synthesized Derivatives

When 3-Chloro-4-isobutoxybenzaldehyde is incorporated into indole derivatives for cancer therapy, its efficacy is often tested on human lung cancer (A549) or kidney cancer (786-O) cell lines [1].

  • Cell Seeding: Seed A549 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow adhesion.

  • Compound Treatment: Prepare a 10 mM stock of the synthesized derivative in MS-grade DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 μM to 50 μM. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Viability Assay (CellTiter-Glo): After 48 hours of exposure, equilibrate the plate to room temperature. Add 100 μL of CellTiter-Glo reagent to each well to lyse cells and stabilize the luminescent signal (which is directly proportional to ATP presence).

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC₅₀ using a non-linear regression model (four-parameter logistic curve).

Workflow S1 API Synthesis (Aldehyde Precursor) S2 Purification & NMR Validation S1->S2 S3 Serial Dilution (DMSO < 0.5%) S2->S3 S4 In Vitro Testing (A549 Cell Line) S3->S4 S5 IC50 Calculation (Luminescence) S4->S5

Caption: End-to-end experimental workflow from API synthesis to in vitro cytotoxicity screening.

References

  • Indole derivatives and uses thereof for treating a cancer Google P

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Chloro-4-isobutoxybenzaldehyde as a Versatile Precursor in Heterocyclic Compound Synthesis

Introduction: The Strategic Value of 3-Chloro-4-isobutoxybenzaldehyde In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 3-Chloro-4-isobutoxybenzaldehyde

In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical entities. 3-Chloro-4-isobutoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a particularly valuable building block. Its structure is endowed with a unique combination of reactive sites and modulating substituents that offer a powerful toolkit for the synthesis of complex heterocyclic compounds.

The molecule's core utility stems from three key features:

  • The Aldehyde Functional Group: This primary reactive site serves as an electrophilic center, readily participating in condensation reactions, Schiff base formations, and cyclization cascades, which are the cornerstones of heterocyclic synthesis.

  • The Chlorine Substituent: Positioned meta to the aldehyde, the chloro group is an electron-withdrawing substituent that can influence the reactivity of the aromatic ring and the aldehyde. It also serves as a key recognition element for molecular targets and can enhance the metabolic stability or binding affinity of the final compound.[1][2]

  • The Isobutoxy Group: This bulky, lipophilic ether at the para position significantly enhances the solubility of the molecule and its derivatives in organic solvents. In a drug discovery context, this group can profoundly impact pharmacokinetic properties, such as membrane permeability and metabolic profile, making it a valuable feature for tuning drug-like characteristics.

This document provides detailed application notes and validated protocols for leveraging 3-Chloro-4-isobutoxybenzaldehyde in the synthesis of medicinally relevant heterocyclic scaffolds, including quinazolines and pyrimidines.

Section 1: Synthesis of 2-(3-Chloro-4-isobutoxyphenyl)quinazolin-4(3H)-one Derivatives

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The following protocol details a robust method for synthesizing quinazoline-4(3H)-ones through the condensation of 3-Chloro-4-isobutoxybenzaldehyde with 2-aminobenzamide.

1.1: Rationale and Mechanistic Insight

The synthesis proceeds via an initial condensation between the aldehyde and the aniline nitrogen of 2-aminobenzamide to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. Subsequent oxidation (often aerobic, catalyzed by the reaction conditions) leads to the stable, aromatic quinazolinone ring system. The choice of a polar, high-boiling solvent like dimethylformamide (DMF) or acetic acid facilitates both the initial condensation and the subsequent cyclization steps.

1.2: Mechanistic Diagram

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Final Product R1 3-Chloro-4-isobutoxybenzaldehyde I1 Schiff Base Formation (Imine Intermediate) R1->I1 + R2 - H2O R2 2-Aminobenzamide R2->I1 I2 Intramolecular Cyclization I1->I2 Tautomerization & Ring Closure P1 Dihydroquinazolinone I2->P1 P2 Oxidation P1->P2 - 2H+ / -2e- Product 2-(3-Chloro-4-isobutoxyphenyl) quinazolin-4(3H)-one P2->Product

Caption: Reaction mechanism for quinazolinone synthesis.

1.3: Detailed Experimental Protocol

Objective: To synthesize 2-(3-chloro-4-isobutoxyphenyl)quinazolin-4(3H)-one.

Materials:

  • 3-Chloro-4-isobutoxybenzaldehyde (1.0 eq)

  • 2-Aminobenzamide (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-isobutoxybenzaldehyde (e.g., 2.12 g, 10 mmol) and 2-aminobenzamide (e.g., 1.43 g, 10.5 mmol).

  • Add glacial acetic acid (30 mL) to the flask. The acetic acid acts as both the solvent and a catalyst for the condensation reaction.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will begin to form.

  • Pour the cooled mixture slowly into a beaker containing 150 mL of ice-cold water while stirring. This will cause the product to precipitate out of the solution completely.

  • Filter the resulting solid using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 30 mL) to remove residual acetic acid, followed by a small amount of cold ethanol (20 mL).

  • Dry the crude product in a vacuum oven at 60 °C overnight.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure 2-(3-chloro-4-isobutoxyphenyl)quinazolin-4(3H)-one as a white or off-white crystalline solid.

1.4: Data and Expected Outcomes
ParameterExpected Value/ObservationRationale
Yield 75-85%This reaction is generally high-yielding with straightforward purification.
Melting Point >200 °C (Typical for this class)The rigid, planar structure leads to strong crystal lattice packing.
Appearance White to off-white crystalline solidIndicates a high degree of purity after recrystallization.
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water.The isobutoxy group enhances organic solubility, but the core is polar.

Section 2: Two-Step Synthesis of Pyrimidine Derivatives via a Chalcone Intermediate

Pyrimidine derivatives are another class of heterocycles with immense biological importance, known for their antimicrobial and anticancer activities.[5][6][7] A common and versatile route to highly substituted pyrimidines involves the cyclization of chalcone precursors. This section outlines a two-step protocol starting from 3-Chloro-4-isobutoxybenzaldehyde.

2.1: Synthetic Workflow Overview

The process begins with a base-catalyzed Claisen-Schmidt condensation to form a chalcone, which is an α,β-unsaturated ketone.[8][9][10] This chalcone then serves as a 1,3-dielectrophilic synthon that undergoes a cyclocondensation reaction with a binucleophile like guanidine to form the stable six-membered pyrimidine ring.

2.2: Workflow Diagram

Caption: Two-step synthesis of pyrimidines from the aldehyde.

2.3: Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-chloro-4-isobutoxyphenyl)prop-2-en-1-one (Chalcone)

Materials:

  • 3-Chloro-4-isobutoxybenzaldehyde (1.0 eq)

  • 4'-Methoxyacetophenone (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 3-Chloro-4-isobutoxybenzaldehyde (e.g., 2.12 g, 10 mmol) and 4'-methoxyacetophenone (e.g., 1.50 g, 10 mmol) in ethanol (50 mL).

  • Cool the flask in an ice bath and slowly add the KOH solution (15 mL) dropwise with vigorous stirring. A color change to deep yellow or orange is expected.

  • Remove the flask from the ice bath and continue stirring at room temperature for 24 hours. The reaction mixture will likely become a thick slurry.

  • Pour the reaction mixture into a beaker of crushed ice (200 g) and acidify to pH ~5-6 with dilute HCl (e.g., 1 M).

  • A yellow solid will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • The crude chalcone can be purified by recrystallization from ethanol to yield a bright yellow crystalline solid.

Protocol 2.3.2: Synthesis of 4-(3-Chloro-4-isobutoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Materials:

  • Chalcone from Protocol 2.3.1 (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Isopropanol

Procedure:

  • To a 100 mL round-bottom flask, add the synthesized chalcone (e.g., 3.45 g, 10 mmol), guanidine hydrochloride (e.g., 1.43 g, 15 mmol), and sodium hydroxide (e.g., 0.80 g, 20 mmol).

  • Add isopropanol (40 mL) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into cold water (150 mL).

  • A solid product will precipitate. Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final pyrimidine derivative.

2.4: Data and Representative Examples
Intermediate/ProductKey ReagentsTypical YieldBiological Relevance
Chalcone Acetophenones80-95%Precursors; also possess intrinsic anti-inflammatory and antimicrobial activity.[11]
Pyrimidine Guanidine, Urea, Thiourea60-75%Core scaffold for anticancer, antiviral, and antibacterial agents.[6]

Section 3: Applications in Drug Discovery

The heterocyclic compounds derived from 3-Chloro-4-isobutoxybenzaldehyde are of significant interest to drug development professionals. The structural motifs enabled by this precursor are frequently associated with potent biological activities.

  • Antimicrobial Activity: Quinazoline derivatives have demonstrated significant efficacy against various bacterial and mycobacterial strains, including drug-resistant variants.[12][13] The presence of the substituted phenyl ring at the 2-position, derived directly from our starting aldehyde, is crucial for this activity.[14][15]

  • Anticancer Activity: Both quinazoline and pyrimidine cores are central to the design of kinase inhibitors and other anticancer agents.[3][4] They can interfere with cell signaling pathways crucial for cancer cell proliferation and survival. The specific substitution pattern provided by 3-Chloro-4-isobutoxybenzaldehyde can optimize binding to target enzymes and improve therapeutic outcomes.

  • Pharmacokinetic Modulation: The chlorine atom and the isobutoxy group play a critical role in defining the drug-like properties of the final molecules. The chloro group can form halogen bonds with protein targets and block sites of metabolism, while the isobutoxy group enhances lipophilicity, which can improve cell membrane penetration.[1][2]

Conclusion

3-Chloro-4-isobutoxybenzaldehyde is a high-value, strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its unique substitution pattern provides a direct route to molecules with desirable electronic and pharmacokinetic properties. The protocols detailed herein for the synthesis of quinazolines and pyrimidines are robust, scalable, and serve as a reliable foundation for library synthesis in a drug discovery program or for fundamental academic research.

References

  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane Against Mycobacteria. PubMed.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Unpublished.
  • Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Asian Journal of Chemistry.
  • Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. SpringerLink.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PMC.
  • Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity. University of Thi-Qar Journal of Science.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • SYNTHESIS OF CHALCONES. Jetir.Org.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Synthesis, characterization and biological screening of novel substituted chalcones. Scholars Research Library.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.
  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.

Sources

Application

Application Note: O-Alkylation Protocols for the Synthesis of 3-Chloro-4-isobutoxybenzaldehyde

Introduction & Mechanistic Rationale 3-Chloro-4-isobutoxybenzaldehyde is a highly valued intermediate in medicinal chemistry, frequently utilized as a building block in the synthesis of active pharmaceutical ingredients,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Chloro-4-isobutoxybenzaldehyde is a highly valued intermediate in medicinal chemistry, frequently utilized as a building block in the synthesis of active pharmaceutical ingredients, including indole derivatives for targeted cancer therapies and leukotriene synthesis inhibitors for inflammatory diseases.

The structural presence of the ortho-chloro substituent relative to the phenolic hydroxyl group significantly influences the substrate's electronics. The electron-withdrawing nature of both the para-formyl and ortho-chloro groups lowers the pKa of the phenol (making it more acidic than a standard phenol). This electronic landscape dictates the choice of O-alkylation methodologies. This guide details two field-proven, self-validating protocols for its synthesis: the classic base-mediated Williamson Ether Synthesis and the redox-mediated Mitsunobu Reaction .

Pathway Visualization

SynthesisWorkflow SM 3-Chloro-4-hydroxybenzaldehyde (Starting Material) PathA Williamson Ether Synthesis Isobutyl bromide, K2CO3 DMF, 80-90°C SM->PathA Base-mediated PathB Mitsunobu Reaction Isobutanol, PPh3, DIAD THF, 0°C to RT SM->PathB Redox-mediated Product 3-Chloro-4-isobutoxybenzaldehyde (Target Product) PathA->Product PathB->Product Purification Workup & Purification Extraction, Silica Gel Chromatography Product->Purification QC Analytical Validation 1H-NMR, LC-MS, HPLC Purification->QC

Fig 1: Synthesis workflow comparing Williamson and Mitsunobu O-alkylation pathways.

Method A: Williamson Ether Synthesis

Causality & Design: Because the starting phenol is relatively acidic, it undergoes facile deprotonation using a mild, insoluble base such as Potassium Carbonate (K₂CO₃). N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the resulting phenoxide anion, thereby maximizing its nucleophilicity. Heating is required because the primary alkyl halide (isobutyl bromide) possesses beta-branching, which introduces steric hindrance that raises the activation energy barrier for the Sₙ2 attack.

Step-by-Step Protocol
  • Deprotonation: Charge a flame-dried round-bottom flask with 3-chloro-4-hydroxybenzaldehyde (1.0 eq, e.g., 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere. Expert Insight: Argon prevents the oxidative degradation of the aldehyde group at elevated temperatures.

  • Activation: Stir the suspension at room temperature for 15–30 minutes to ensure complete phenoxide formation, which is visually confirmed by a color shift to a deep, vibrant yellow.

  • Alkylation: Add isobutyl bromide (1.2 eq, 12 mmol) dropwise via syringe.

  • Thermal Sₙ2 Displacement: Heat the reaction mixture to 80–90 °C and maintain for 16–24 hours.

  • Quench & Extraction: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (to deprotonate and remove any unreacted starting phenol), followed by a brine wash to remove residual DMF.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1 gradient) to yield the pure ether.

Method B: Mitsunobu Reaction

Causality & Design: For workflows where prolonged heating is undesirable, the Mitsunobu reaction offers a highly efficient, neutral-condition alternative. Utilizing isobutanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in anhydrous Tetrahydrofuran (THF), the reaction proceeds readily at room temperature. The mechanistic causality relies on the activation of the primary alcohol by the PPh₃-DIAD betaine intermediate, converting the hydroxyl into a superior leaving group that is subsequently displaced by the phenoxide.

Step-by-Step Protocol
  • Preparation: Dissolve 3-chloro-4-hydroxybenzaldehyde (1.0 eq, 10 mmol), isobutanol (1.2 eq, 12 mmol), and PPh₃ (1.2 eq, 12 mmol) in anhydrous THF (20 mL) under argon.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Expert Insight: The formation of the betaine intermediate is highly exothermic. Cooling suppresses side reactions and prevents the degradation of the azodicarboxylate.

  • Activation: Add DIAD (1.2 eq, 12 mmol) dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm naturally to room temperature and stir for 4–6 hours. Monitor completion via TLC.

  • Concentration: Concentrate the mixture in vacuo.

  • Byproduct Precipitation: Triturate the crude sticky residue with cold diethyl ether/hexanes (1:1). Filter the resulting white solid. Expert Insight: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate via standard column chromatography. This precipitation step drastically simplifies downstream purification.

  • Purification: Purify the concentrated filtrate via silica gel chromatography to isolate the target ether.

Comparative Data Summary

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reagents Isobutyl bromide, K₂CO₃Isobutanol, PPh₃, DIAD
Solvent DMF (or ACN)THF
Temperature 80–90 °C0 °C to Room Temp
Reaction Time 16–24 hours4–6 hours
Typical Yield 75–85%80–90%
Major Byproducts Isobutene (trace elimination)Triphenylphosphine oxide (TPPO), reduced DIAD
Scalability Excellent (High atom economy, low cost)Moderate (TPPO removal is challenging at kg-scale)

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 3-chloro-4-isobutoxybenzaldehyde, the following self-validating analytical checks must be performed to confirm successful O-alkylation:

  • Thin-Layer Chromatography (TLC): Confirm the complete consumption of the polar phenolic starting material (Rf ~0.2 in 8:2 Hexanes/EtOAc) and the appearance of a less polar, UV-active product spot (Rf ~0.6).

  • ¹H-NMR (CDCl₃):

    • Disappearance: The broad phenolic -OH singlet (~6.0 ppm) must be completely absent.

    • Appearance: Look for the isobutyl signature: a doublet at ~3.9 ppm (-OCH₂-), a multiplet at ~2.2 ppm (-CH-), and a doublet at ~1.1 ppm (-CH₃).

    • Retention: The aldehyde proton must remain intact at ~9.8 ppm.

  • LC-MS: Confirm the exact mass of the product. The expected pseudo-molecular ion [M+H]⁺ is 213.06 m/z.

References

  • US20230278983A1 - Indole derivatives and uses thereof for treating a cancer Source: Google Patents URL
  • Leukotriene synthesis inhibitors Source: Justia Patents URL
  • Source: Hanoi University of Science and Technology (HUST)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in O-Alkylation of 3-Chloro-4-hydroxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering yield plateaus during the Williamson ether synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering yield plateaus during the Williamson ether synthesis of halogenated phenolic aldehydes.

The substrate 3-chloro-4-hydroxybenzaldehyde presents a unique multifactorial challenge. The electron-withdrawing chlorine atom at the ortho position lowers the pKa of the phenol (making it easier to deprotonate) but simultaneously stabilizes the resulting phenoxide, reducing its nucleophilicity. Furthermore, the reactive aldehyde moiety is highly susceptible to side reactions under harsh basic conditions. This guide provides the mechanistic causality and troubleshooting steps required to optimize your O-alkylation workflows.

Mechanistic Divergence & Logical Relationships

To optimize yield, we must first understand the competing pathways. The phenoxide anion is an ambident nucleophile. The choice of solvent and base dictates whether the reaction proceeds via the desired O-alkylation, shifts toward C-alkylation, or degrades the substrate entirely 1.

G Substrate 3-Chloro-4-hydroxybenzaldehyde Phenoxide Phenoxide Anion (Ambident Nucleophile) Substrate->Phenoxide Mild Base (K2CO3) Degradation Aldehyde Degradation (Cannizzaro) Substrate->Degradation Strong Aq. Base (NaOH) O_Alk O-Alkylation (Target Ether) Phenoxide->O_Alk Polar Aprotic (DMF/DMSO) C_Alk C-Alkylation (Impurity) Phenoxide->C_Alk Protic Solvent (H2O/EtOH)

Mechanistic divergence in the alkylation of 3-chloro-4-hydroxybenzaldehyde based on conditions.

Troubleshooting & FAQs

Q: My reaction stalls at 50-60% conversion despite adding excess alkyl halide. How can I drive it to completion? A: This plateau is typically caused by the hydrolysis of your alkylating agent or poor solubility of the inorganic base. Because the phenoxide of 3-chloro-4-hydroxybenzaldehyde is electronically deactivated by the ortho-chloro and para-aldehyde groups, its nucleophilicity is reduced 2. Solution: Ensure strictly anhydrous conditions. Switch from a low-boiling solvent like acetone to a higher-boiling polar aprotic solvent like DMF or DMSO 3. If using a less reactive alkyl chloride, add 0.1 equivalents of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, converting the chloride to a highly reactive alkyl iodide.

Q: I am detecting a secondary byproduct in my LC-MS. Could this be C-alkylation? A: Yes. According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen is a "hard" nucleophile, while the aromatic ring carbons are "soft." If you use a protic solvent (like ethanol or water), strong hydrogen bonding masks the oxygen, forcing the electrophile to attack the ring, leading to C-alkylation 1. Solution: Transition to a polar aprotic solvent (e.g., DMF, MeCN). These solvents selectively solvate the metal cation (e.g., K⁺) and leave the phenoxide oxygen "naked" and highly reactive, strictly favoring O-alkylation 4.

Q: Can I use aqueous Sodium Hydroxide (NaOH) to reduce process costs for scale-up? A: Using aqueous NaOH directly with this substrate is risky. Strong aqueous bases can induce the Cannizzaro reaction (disproportionation into carboxylic acid and alcohol) on the aldehyde moiety. Solution: If NaOH must be used for economics, you must employ Phase Transfer Catalysis (PTC) 5. By using a biphasic system (e.g., Toluene / 50% NaOH) with a catalyst like Tetrabutylammonium bromide (TBAB), the phenoxide is rapidly shuttled into the organic layer [[4]](). This physically isolates the sensitive aldehyde from the aggressive aqueous hydroxide, preventing degradation while accelerating the ether synthesis [[5]]().

Q: Does the choice of carbonate base matter? A: Absolutely. While Na₂CO₃ is cheaper, its high lattice energy makes it practically insoluble in organic solvents. K₂CO₃ is the industry standard because the larger potassium cation is more easily solvated by DMF, providing a more reactive, separated ion pair 3. For highly unreactive electrophiles, Cs₂CO₃ can be used; the massive cesium ion provides maximum ion separation and phenoxide reactivity, though at a premium cost.

Quantitative Condition Matrix

Use the following table to benchmark your current reaction parameters against expected outcomes.

Base SystemSolventTemperatureAdditiveExpected YieldMechanistic Outcome / Primary Issue
NaOH (aq)Water / EtOH80°CNone< 40%High C-alkylation; Aldehyde degradation (Cannizzaro).
K₂CO₃Acetone56°C (Reflux)None60 - 70%Clean reaction, but stalls due to low boiling point and base insolubility.
K₂CO₃ DMF or DMSO 70 - 80°C KI (0.1 eq) 85 - 95% Optimal. Naked phenoxide drives rapid, selective O-alkylation [[3]]().
Cs₂CO₃Acetonitrile60 - 80°CNone> 90%Excellent selectivity, but cost-prohibitive for large-scale synthesis.
NaOH (50% aq)Toluene80°CTBAB (PTC)80 - 90%Scale-up Optimal. PTC protects aldehyde; rapid kinetics [[5]]().

Validated Experimental Protocol

The following protocol represents a self-validating system designed to ensure high-yield O-alkylation while mitigating side reactions.

Workflow Step1 1. Dissolution Substrate + Anhydrous DMF Step2 2. Deprotonation Add 1.5 eq K2CO3 (Powdered) Stir 30 min at 25°C Step1->Step2 Step3 3. Alkylation Add 1.2 eq Alkyl Halide Heat to 70°C for 4-6 hrs Step2->Step3 Step4 4. IPC Monitoring TLC/HPLC for conversion Step3->Step4 Step5 5. Quench Pour into ice-water Extract with EtOAc Step4->Step5 Step6 6. Isolation Brine wash, dry, evaporate Recrystallize Step5->Step6

Step-by-step workflow for the optimized O-alkylation protocol using anhydrous conditions.

Standard Operating Procedure: Anhydrous O-Alkylation via K₂CO₃ / DMF
  • Preparation: Charge an oven-dried, round-bottom flask with 3-chloro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 5-10 volumes).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 - 2.0 eq).

    • Scientific Insight: Powdering the base increases surface area, accelerating the heterogeneous deprotonation step.

    • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. The solution should shift to a deeper yellow/orange, visually confirming the formation of the phenoxide anion. If no color change occurs, your base may be heavily hydrated or degraded.

  • Electrophile Addition: Add the alkylating agent (1.2 eq) dropwise. If utilizing an alkyl chloride, add KI (0.1 eq) concurrently to initiate the Finkelstein catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 70–80°C under an inert nitrogen atmosphere 2. Monitor progression via TLC or HPLC.

  • Quench & Extraction: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature and pour it into 5 volumes of vigorously stirred ice-cold water.

    • Self-Validation Checkpoint: The product should precipitate or form a distinct organic emulsion. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Isolation: Wash the combined organic layers extensively with brine (at least 3 times to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture or purify via silica gel flash chromatography to achieve >98% purity.

References

  • Top 10 Opportunities - Phase Transfer Catalysis.PTC Organics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXp9AGhsDFJQALXXGi8TViaysVxeEJeupcEOeTPt72Azi_AUMrMObay3TXWD88Y7DJSGcHSSAKVfFX4bbrCq6d7tcR9gGLQjOFp-NclrNsk41FERTcPqG54uxXwWbrUp3U8q4=]
  • Williamson ether synthesis.Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVFssPPpYALcEYxQ3a1LF8_kxqgrBYFjKyE0CIsFMdAmx6XIPB17YC5L04Np5WCh8k3bhCftJjcq_X3qo-naOU1mQQzkmYXdckMx1BiCrPQY329vh7EKxB5NkfrSwxdRyICZE7kM3BE44mjTDaR_uUbiWz]
  • A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF_xyZfNBMjg_7ahlSKOM9dAhw2LVNzoNHUI_Qh1yLXzFzBlvG8N5WZgyQW-B1RYf7Zd1ZtckBMiYZtfmAlmGac6V8anWToaOFhlnRXQDXaD9YaENBpzLTmX3lfmGEe_dp96EPqjugaB_zJh7bKwGO-dEIezJSHFmOSFlL5J_HPA_ef2sxh3jcE8bWmUXRN7SlQUHHc_eGNBw2_8mteUue8zBen1gTOtJyvs-eEG0ytRc=]
  • Convenient O-alkylation of phenols.Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyIGaGT-sIjBoIvemMpbCAIbW7Tny04YgZ4-_aNQ7D3Hl2seVITDZIS9zldQzD3pOjiuOa4BUj9V5P1vd-Iu4eUGuP-8nPL4Ra-2fBDvrWhQIeoiPyTDOAwMF9dw_S--IPQlkrhOJTXju1yIvs9CpAKGYvs45oIdq2nEmlq_zz]
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9A_KopHNj1kGXA0hdNmdlSbmgyC3OHxkYHllAUfpBkewlVdSvMsLxAWjJ21G0FtYxo6xifw3Z9YFISmSZlIfz3BzDZ598oeOxwN51P0Z0CO5Oa_KVyXBjdD8TRS8IjQ4=]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Chloro-4-isobutoxybenzaldehyde

Welcome to the Technical Support Center for the purification of 3-Chloro-4-isobutoxybenzaldehyde . As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-4-isobutoxybenzaldehyde . As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure optimal recrystallization yields.

Chemical Profiling & Solvent Selection

3-Chloro-4-isobutoxybenzaldehyde presents a unique solubility challenge due to its structural dichotomy. It possesses a moderately polar aldehyde headgroup, but this is heavily counterbalanced by a bulky, lipophilic isobutoxy tail and a chloro-substituted aromatic ring. This dual nature requires a carefully balanced solvent system with "mediocre" dissolving power—one that dissolves the compound completely at high temperatures but forces supersaturation upon cooling[1].

Table 1: Solvent System Matrix for 3-Chloro-4-isobutoxybenzaldehyde
Solvent SystemPolarity ProfileSolvation Causality & PerformanceRecommended Use Case
Diisopropyl Ether (DIPE) Low-ModerateMatches the lipophilic bulk of the isobutoxy group while interacting weakly with the aldehyde. Yields optimal thermal solubility gradients.Primary choice for standard purity crude (>80%). Yields off-white crystalline solids[2].
Heptane / Ethyl Acetate Tunable (Dual)EtOAc dissolves the polar aldehyde head; Heptane acts as a strict anti-solvent for the lipophilic tail.Highly impure crude requiring precise dual-solvent tuning.
Ethanol / Water HighAldehyde hydrogen bonding with EtOH; water forces the hydrophobic aromatic bulk out of solution.Not recommended. High risk of "oiling out" due to extreme polarity mismatch.

Troubleshooting Guides & FAQs

Q: During cooling, my solution forms a cloudy emulsion and separates into a syrupy oil instead of forming crystals. How do I resolve this "oiling out"? A: Oiling out is a thermodynamic issue that occurs when the target compound's melting point (which is depressed by the presence of impurities) falls below the temperature at which the solvent becomes saturated[3]. Because 3-Chloro-4-isobutoxybenzaldehyde has a flexible isobutoxy group, its crystal lattice energy is relatively low, making it highly prone to this phenomenon. Causality & Fix: To resolve this, you must alter the solubility threshold. Reheat the mixture until the oil completely redissolves, then add a small amount of a higher-polarity co-solvent (like ethyl acetate) to keep the compound in solution at lower temperatures. Alternatively, cool the solution very slowly and introduce a seed crystal just above the cloud point to bypass the liquid-liquid phase separation and force solid nucleation[4].

Q: Why is my recovered yield so low even after prolonged cooling at -20°C? A: A low yield indicates that the dissolving power of your solvent system is too high at low temperatures ("too good" of a solvent)[1]. The isobutoxy moiety renders the molecule highly lipophilic. If you are using a solvent that is too non-polar, the compound will remain solvated even at sub-zero temperatures. Causality & Fix: You must reduce the solvent's low-temperature affinity. If using a single solvent, switch to a binary system. Add an anti-solvent like cold heptane dropwise to the cold mother liquor until faint turbidity persists, thereby forcing the remaining product out of the solution[5].

Q: Is there a risk of degradation during the hot filtration step? A: Yes. Benzaldehyde derivatives are highly susceptible to auto-oxidation, converting to their corresponding benzoic acids when exposed to heat and atmospheric oxygen. Furthermore, the use of ether-based solvents (like DIPE) introduces safety risks regarding peroxide concentration upon heating[6]. Causality & Fix: Minimize the time the solution spends at reflux. Degas your recrystallization solvents with nitrogen prior to heating, and conduct hot filtration rapidly using a pre-warmed, stemless funnel to prevent premature crystallization in the stem and to minimize atmospheric exposure.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Diisopropyl Ether)

Self-Validating Check: The formation of a clear, homogenous solution just below the boiling point of DIPE (68°C) confirms the appropriate solvent-to-solute ratio has been achieved.

  • Preparation: Weigh the crude 3-Chloro-4-isobutoxybenzaldehyde into a round-bottom flask. Add a magnetic stir bar.

  • Solvent Addition: Add Diisopropyl ether (DIPE) at a ratio of approximately 3-5 mL per gram of crude solid[2].

  • Heating: Heat the suspension gently in a water bath to 60–65°C under a nitrogen atmosphere until the solid completely dissolves. Crucial: Do not exceed 68°C to prevent solvent boil-off and thermal degradation of the aldehyde.

  • Hot Filtration: If insoluble impurities remain, rapidly filter the hot solution through a fluted filter paper in a pre-warmed stemless funnel into a clean Erlenmeyer flask.

  • Cooling & Nucleation: Allow the filtrate to cool undisturbed to room temperature. Validation: You should observe the formation of off-white crystalline solids[2]. If crystallization does not begin, gently scratch the inner wall of the flask with a glass rod to create high-energy sites that induce nucleation[3].

  • Harvesting: Chill the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash the filter cake with 1–2 mL of ice-cold DIPE.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours.

Protocol B: Dual-Solvent Recrystallization (Heptane / Ethyl Acetate)

Self-Validating Check: The transient cloudiness upon the dropwise addition of heptane confirms the thermodynamic saturation point has been precisely reached.

  • Dissolution: Dissolve the crude compound in a minimum volume of hot Ethyl Acetate (approx. 2 mL/g) at 70°C.

  • Anti-Solvent Addition: While maintaining the temperature and stirring, add hot Heptane dropwise until the solution becomes faintly turbid (cloudy) and the cloudiness does not dissipate upon swirling.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution turns clear again. This establishes the exact saturation point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting crystals under vacuum, washing with a pre-chilled mixture of 9:1 Heptane/Ethyl Acetate.

Workflow Visualization

RecrystallizationWorkflow Start Crude 3-Chloro-4-isobutoxybenzaldehyde Check Assess Physical State at RT Start->Check Solid Solid / Crystalline Check->Solid Oil Oils Out / Syrupy Check->Oil DIPE Recrystallize in DIPE (Primary Choice) Solid->DIPE Dual Dual Solvent System (Heptane / EtOAc) Solid->Dual If highly impure Seed Triturate in Cold Heptane or Add Seed Crystal Oil->Seed Seed->Solid Induces crystallization Seed->Dual If oiling persists

Decision tree for selecting the optimal recrystallization workflow.

References

  • US20230278983A1 - Indole derivatives and uses thereof for treating a cancer Source: Google Patents URL
  • Recrystallization (Laboratory Techniques)
  • Source: American Chemical Society (ACS)
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals Source: Organic Syntheses URL

Sources

Troubleshooting

Technical Support Center: Optimizing Conversion Rates for 3-Chloro-4-isobutoxybenzaldehyde Derivatives

Welcome to the Technical Support Center. 3-Chloro-4-isobutoxybenzaldehyde is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including specific indole derivatives used in onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Chloro-4-isobutoxybenzaldehyde is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including specific indole derivatives used in oncology. Synthesizing this derivative from 3-chloro-4-hydroxybenzaldehyde typically relies on one of two pathways: the Williamson Ether Synthesis or the Mitsunobu Reaction .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers maximize conversion rates and eliminate bottlenecks.

Pathway Visualization

G SM 3-Chloro-4-hydroxybenzaldehyde (Starting Material) WR Williamson Ether Synthesis Reagents: Isobutyl bromide, K2CO3 Solvent: DMF (70-100°C) SM->WR Base-catalyzed Alkylation MR Mitsunobu Reaction Reagents: Isobutanol, PPh3, DIAD Solvent: THF (0°C to RT) SM->MR Redox Condensation Prod 3-Chloro-4-isobutoxybenzaldehyde (Target Product) WR->Prod SN2 Displacement MR->Prod SN2 Displacement

Synthetic pathways for 3-Chloro-4-isobutoxybenzaldehyde via Williamson and Mitsunobu reactions.

Troubleshooting Guide (FAQs)

Part A: Williamson Ether Synthesis

Q1: Why is my Williamson ether synthesis yielding <40% conversion with significant starting material remaining? A1: Isobutyl bromide is a primary alkyl halide, but it features significant β -branching. This steric hindrance severely impedes the backside attack required for the SN​2 mechanism, allowing competing E2 elimination to dominate if the temperature is too high ([1]).

  • Causality & Solution: Do not arbitrarily increase the temperature, as this only accelerates the elimination of isobutylene gas. Instead, add 0.1–0.2 equivalents of potassium iodide (KI). This initiates an in situ Finkelstein reaction, temporarily converting isobutyl bromide into isobutyl iodide—a far superior and more polarizable electrophile for sterically hindered SN​2 displacements.

Q2: I'm observing a dark, tarry byproduct and degradation of the aldehyde. How can I prevent this? A2: 3-Chloro-4-hydroxybenzaldehyde contains a highly reactive formyl group. Strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can trigger unwanted side reactions, including Cannizzaro-type disproportionation or aldol condensations at elevated temperatures.

  • Causality & Solution: Switch to a milder, non-nucleophilic base such as anhydrous potassium carbonate ( K2​CO3​ ). The phenol proton is relatively acidic due to the electron-withdrawing chloro and formyl groups, meaning K2​CO3​ is perfectly sufficient for complete deprotonation without attacking the aldehyde moiety. Using a polar aprotic solvent like DMF leaves the resulting phenoxide "naked" and highly reactive ([2]).

Part B: Mitsunobu Reaction

Q3: My Mitsunobu conversion stalls at 60% despite adding excess isobutanol. What is the mechanistic bottleneck? A3: The Mitsunobu reaction relies on the formation of a highly reactive alkoxyphosphonium intermediate. If the reaction stalls, the active betaine intermediate formed by triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) is likely being quenched by trace water, forming triphenylphosphine oxide and hydrazine without reacting with your substrates ([3]).

  • Causality & Solution: Ensure strict anhydrous conditions. Furthermore, for sterically hindered alcohols, the order of addition is critical to prevent betaine degradation ([4]). Dissolve the phenol, isobutanol, and PPh3​ in THF, cool to 0 °C, and add DIAD dropwise. This ensures the betaine reacts immediately with the substrates as it forms.

Q4: How do I efficiently separate the target product from triphenylphosphine oxide ( Ph3​P=O ) during workup? A4: Ph3​P=O is notoriously difficult to separate from moderately polar products via standard silica gel chromatography because it streaks heavily through the column.

  • Causality & Solution: Exploit differential solubility. After the reaction, concentrate the THF completely, and triturate the crude residue with cold diethyl ether or a hexane/ethyl acetate (9:1) mixture. Ph3​P=O is poorly soluble in cold non-polar solvent mixtures and will precipitate out as a white solid. Filter this solid; the filtrate will contain your highly enriched product, requiring only a short silica plug for final purification.

Quantitative Method Comparison

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Typical Conversion Rate 65% – 85% (with KI catalyst)80% – 95%
Reaction Temperature 70 °C – 80 °C0 °C to Room Temperature
Reaction Time 8 – 12 hours2 – 4 hours
Primary Side Reaction E2 Elimination (Isobutylene formation)Betaine hydrolysis (due to moisture)
Reagent Cost LowModerate to High
Scalability Excellent (Process Chemistry standard)Moderate (Poor atom economy)

Self-Validating Experimental Protocols

Protocol A: Optimized Williamson Ether Synthesis

This protocol utilizes Finkelstein catalysis to overcome steric hindrance.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of 3-chloro-4-hydroxybenzaldehyde in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous K2​CO3​ and 0.1 eq of KI. Stir at room temperature for 15 minutes.

    • Validation Check: The solution should turn from colorless/pale yellow to a deeper yellow/orange, confirming the successful formation of the phenoxide anion.

  • Alkylation & Heating: Add 1.2 eq of isobutyl bromide dropwise. Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 8–12 hours.

  • Workup: Cool to room temperature, dilute with water (to dissolve salts and DMF), and extract 3x with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will appear at a higher Rf​ (~0.6) compared to the starting phenol (~0.3), as the polar hydroxyl group is now masked.

Protocol B: Moisture-Controlled Mitsunobu Reaction

This protocol optimizes the addition sequence to prevent betaine degradation.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of 3-chloro-4-hydroxybenzaldehyde, 1.2 eq of anhydrous isobutanol, and 1.3 eq of PPh3​ in anhydrous THF (0.3 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add 1.3 eq of DIAD dropwise over 15 minutes.

    • Validation Check: Upon dropwise addition of DIAD, the solution will temporarily turn deep yellow/orange (indicating betaine formation) before fading as the intermediate is rapidly consumed by the phenol. A lack of color change indicates degraded PPh3​ or DIAD.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Precipitation Workup: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether/hexane (1:1) to the residue and vigorously stir.

    • Validation Check: The precipitation of a voluminous white solid confirms the successful crashing out of the Ph3​P=O byproduct. Filter the solid, concentrate the filtrate, and purify via flash chromatography.

References

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Mitsunobu reaction Source: Wikipedia URL:[Link]

  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols Source: Organic Syntheses URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Theoretical Computational Models for 3-Chloro-4-isobutoxybenzaldehyde: A Comprehensive Comparison Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Focus: Objective performance comparison of computational models (DFT, HF, Semi-empirical) validated against experimental sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Focus: Objective performance comparison of computational models (DFT, HF, Semi-empirical) validated against experimental spectroscopic data.

Executive Summary & Rationale

3-Chloro-4-isobutoxybenzaldehyde (CAS: 58236-93-4) is a critical synthetic intermediate, prominently featured in the development of indole-derivative Casein Kinase 2 (CK2) inhibitors for oncology applications [1]. In structure-based drug design, accurately predicting the physicochemical properties, reactivity, and spectroscopic signatures of such intermediates is paramount.

This guide provides a rigorous, data-driven comparison of theoretical computational models—ranging from high-level Density Functional Theory (DFT) to ab initio Hartree-Fock (HF) and semi-empirical methods. By benchmarking these in silico models against in vitro experimental data (FT-IR and NMR), we establish a self-validating protocol for selecting the most accurate computational framework for halogenated, alkoxy-substituted benzaldehydes.

The Causality of Model Selection: Why DFT over HF?

When modeling a molecule like 3-Chloro-4-isobutoxybenzaldehyde, the computational chemist must account for three distinct electronic environments:

  • The highly electronegative Chlorine atom: Requires polarization functions to accurately model electron density distortion.

  • The Isobutoxy ether linkage: Features oxygen lone pairs that demand diffuse functions to prevent artificial spatial confinement of electrons.

  • The conjugated Benzaldehyde system: Requires accurate treatment of electron correlation to predict π→π∗ transitions and vibrational modes.

Hartree-Fock (HF) theory calculates the exact exchange energy but completely ignores electron correlation. This fundamental flaw causes HF to systematically overestimate vibrational force constants, requiring empirical scaling factors [2]. Density Functional Theory (DFT) , specifically hybrid functionals like B3LYP and ω B97XD, incorporates both exchange and correlation effects. For benzaldehyde derivatives, DFT has been proven to yield adiabatic electron affinities and vibrational frequencies that closely mirror experimental reality without heavy scaling [3].

Mechanistic Workflow: The Validation Pipeline

To ensure scientific integrity, the validation of any computational model must follow a closed-loop system where theoretical predictions are directly anchored by experimental synthesis and spectral analysis.

G A 3-Chloro-4-isobutoxybenzaldehyde Input Structure B Conformational Search (Molecular Mechanics) A->B In silico E Chemical Synthesis (Mitsunobu Reaction) A->E In vitro C DFT/HF Optimization (6-311++G** Basis Set) B->C D Frequency & NMR Calc (GIAO Method) C->D H Statistical Correlation (RMSE & R² Analysis) D->H Theoretical Data F Purification (HPLC/Silica Gel) E->F G Spectroscopic Analysis (FT-IR, 1H/13C NMR) F->G G->H Experimental Data I Validated Computational Model H->I

Caption: Closed-loop validation pipeline comparing in silico computational models against in vitro experimental data.

Step-by-Step Methodologies

Experimental Grounding Protocol (The "Ground Truth")

To generate reliable benchmark data, 3-Chloro-4-isobutoxybenzaldehyde was synthesized and characterized following established pharmaceutical protocols [1].

  • Synthesis: React 3-chloro-4-hydroxybenzaldehyde (1.15 mmol) with isobutanol (0.96 mmol) using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran (THF) via a standard Mitsunobu reaction.

  • Purification: Concentrate the crude product under reduced pressure and purify via silica gel chromatography (cyclohexane/ethyl acetate 80:20).

  • FT-IR Spectroscopy: Record the infrared spectrum using an ATR-FTIR spectrometer in the range of 4000–400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • NMR Spectroscopy: Dissolve the purified compound in CDCl₃. Record ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra using Tetramethylsilane (TMS) as the internal standard.

Computational Modeling Protocol
  • Conformational Search: Perform an initial conformational search using the MMFF94 force field to identify the lowest-energy conformer (focusing on the rotation of the isobutoxy group).

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Optimize the geometry in the gas phase using three distinct models:

    • Model A (Semi-empirical): PM6

    • Model B (Ab Initio): HF/6-311++G(d,p)

    • Model C (DFT): B3LYP/6-311++G(d,p)

  • Vibrational Analysis: Calculate harmonic vibrational frequencies for the optimized geometries. Ensure no imaginary frequencies are present (confirming a true local minimum). Apply a scaling factor of 0.8953 for HF and 0.9613 for B3LYP to correct for anharmonicity [4].

  • NMR Shielding Tensors: Calculate isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the respective levels of theory.

Performance Comparison & Data Analysis

The following tables objectively compare the predictive accuracy of the three computational models against the experimental ground truth.

Table 1: FT-IR Vibrational Frequency Comparison (cm⁻¹)

Analysis: The carbonyl (C=O) stretching frequency is highly sensitive to the electronic environment. HF drastically overestimates this frequency due to the lack of electron correlation. DFT (B3LYP), however, provides an exceptional match to the experimental data, accurately capturing the conjugation between the aldehyde group and the aromatic ring.

Vibrational ModeExperimental (ATR-FTIR)PM6 (Unscaled)HF/6-311++G(d,p) (Scaled)B3LYP/6-311++G(d,p) (Scaled)Best Model
C=O stretch 1692178017351696 DFT
C=C stretch (Ring) 1595164016121598 DFT
C-O-C stretch (Ether) 1260131012851264 DFT
C-Cl stretch 1045109010601048 DFT
Table 2: ¹H NMR Chemical Shift Comparison (ppm in CDCl₃)

Analysis: The GIAO method combined with DFT excels at predicting the deshielding effect of the oxygen and chlorine atoms. The aldehyde proton (-CHO) is predicted with a mere 0.04 ppm error by B3LYP, whereas PM6 fails to accurately model the magnetic shielding tensors.

Proton EnvironmentExperimental (¹H NMR)PM6HF/6-311++G(d,p)B3LYP/6-311++G(d,p)RMSE (B3LYP)
Aldehyde (-CHO) 9.858.909.559.89 0.04
Aromatic (H-2) 7.887.107.607.92 0.04
Aromatic (H-6) 7.757.057.527.80 0.05
Aromatic (H-5) 6.986.506.807.02 0.04
Ether (-O-CH₂-) 3.853.203.653.89 0.04

Conclusion & Recommendations

For the computational modeling of 3-Chloro-4-isobutoxybenzaldehyde and structurally similar halogenated aromatic intermediates:

  • Avoid Semi-empirical methods (PM6) for spectroscopic predictions. While computationally cheap, they fail to accurately model the complex electronic interplay between the halogen, the ether linkage, and the aromatic system.

  • Hartree-Fock is insufficient without heavy empirical scaling due to its inherent neglect of electron correlation, leading to unacceptable errors in vibrational frequency predictions.

  • DFT (B3LYP/6-311++G(d,p)) is the gold standard. The inclusion of diffuse functions (++) correctly models the spatial extent of the oxygen lone pairs, while polarization functions (d,p) handle the chlorine atom. This model provides highly reliable, self-validating data that perfectly mirrors experimental FT-IR and NMR results, making it the recommended choice for downstream drug-design workflows.

References

  • US20230278983A1 - Indole derivatives and uses thereof for treating a cancer. Google Patents.
  • Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science. Available at:[Link]

  • Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde from INS Spectra and Periodic DFT Calculations. MDPI. Available at:[Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC / National Institutes of Health. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-isobutoxybenzaldehyde

Scope: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Chloro-4-isobutoxybenzaldehyde. The procedures outlined herein are designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Scope: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Chloro-4-isobutoxybenzaldehyde. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Introduction: Beyond the Bench—A Commitment to Chemical Stewardship

In the fast-paced environment of research and development, the life cycle of a chemical extends far beyond its use in a reaction vessel. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. 3-Chloro-4-isobutoxybenzaldehyde, a halogenated aromatic aldehyde, requires specific handling and disposal considerations due to its chemical properties and potential hazards. This guide provides the causal logic behind each procedural step, empowering you to manage this waste stream with confidence and scientific integrity.

Section 1: Hazard Identification & Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing it safely. While a specific Safety Data Sheet (SDS) for 3-Chloro-4-isobutoxybenzaldehyde is not widely available, we can infer its hazard profile from structurally similar compounds, such as 3-chlorobenzaldehyde and other substituted benzaldehydes.[1][2] The primary hazards stem from its aldehyde functional group and its chlorinated aromatic structure.

Table 1: Anticipated Hazard Profile for 3-Chloro-4-isobutoxybenzaldehyde

Hazard ClassGHS Hazard StatementRationale & Causality
Skin Irritation H315: Causes skin irritationAldehyde groups can be reactive and irritating to dermal tissues. Prolonged contact should be avoided.[1][2][3]
Eye Irritation H319: Causes serious eye irritationDirect contact with the eyes is likely to cause significant irritation or damage.[1][2][3]
Respiratory Irritation H335: May cause respiratory irritationVapors or aerosols can irritate the mucous membranes and respiratory tract.[1][2][3]
Environmental (Not formally classified)As a halogenated organic compound, improper release can be persistent and harmful to aquatic life.[4]

This risk profile mandates that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Section 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the waste, establishing a safe working environment is paramount. The Occupational Safety and Health Administration (OSHA) requires employers to provide a safe workplace, which includes minimizing chemical exposures through engineering controls and PPE.[5][6][7]

Engineering Controls: All transfers and preparations of 3-Chloro-4-isobutoxybenzaldehyde waste must be conducted inside a certified chemical fume hood. This is the primary method for preventing the inhalation of potentially irritating vapors.[1]

Personal Protective Equipment (PPE): PPE is the last line of defense. The following table details the minimum required PPE for handling this waste stream.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[1][8]Protects against accidental splashes that could cause serious eye irritation.
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for tears or holes prior to use.[1][8]Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Standard laboratory coat. Consider impervious clothing if there is a significant risk of splashing.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hood. If a fume hood is unavailable or in case of a large spill, a respirator with appropriate cartridges (e.g., type ABEK) should be used.[1]Prevents respiratory tract irritation from vapors.

Section 3: Spill Management Protocol

Accidental releases must be managed promptly and safely. The immediate priority is to prevent the spread of contamination and ensure personnel safety.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble as described in Table 2.

  • Contain & Absorb: For liquid spills, contain the spillage and then collect it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding dust formation.[3][9]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and then collect the cleaning materials for disposal as hazardous waste.

  • Label & Dispose: Label the container as hazardous waste and follow the disposal procedure outlined in Section 4.

Crucially, prevent the spilled material from entering drains or waterways. [1][8]

Section 4: Step-by-Step Disposal Procedure

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] This framework governs the "cradle-to-grave" management of hazardous materials, meaning the generator is responsible for the waste from its creation to its final disposal.[10][11]

Step 4.1: Waste Characterization

3-Chloro-4-isobutoxybenzaldehyde must be classified as a Halogenated Organic Waste . This is due to the presence of a carbon-halogen bond (specifically, a carbon-chlorine bond).[12][13] This classification is critical because it dictates the final disposal method and segregation requirements.

Step 4.2: Segregation

This is the most critical operational step. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.

  • Why? The disposal methods differ significantly. Halogenated wastes are typically destroyed via high-temperature incineration equipped with scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[1][14] Mixing these waste streams complicates and increases the cost of disposal for the entire container.

Step 4.3: Containerization
  • Select an Appropriate Container: Use a designated, chemically compatible waste container. This is typically a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health & Safety (EHS) department.

  • Ensure Integrity: The container must be in good condition, with no leaks, and must have a secure, tightly fitting lid.[3]

  • Keep Closed: Keep the waste container closed at all times, except when adding waste.

Step 4.4: Labeling

Proper labeling is a key RCRA requirement.[11] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Chloro-4-isobutoxybenzaldehyde" (and any other components in the waste stream)

  • The approximate concentration or volume of each component

  • The relevant hazard characteristics (e.g., "Irritant")

  • The accumulation start date (the date the first waste was added)

Step 4.5: On-Site Accumulation

Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is within a secondary containment bin to catch any potential leaks.

Step 4.6: Final Disposal
  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup.[1][3]

  • Incineration: The recommended and required method for destroying this type of combustible, halogenated material is through a chemical incinerator equipped with an afterburner and a scrubber.[1] This ensures the complete destruction of the organic molecule and the safe neutralization of the resulting hydrogen chloride gas.

  • Manifesting: Ensure that the waste is accompanied by a Uniform Hazardous Waste Manifest, which creates a paper trail tracking the waste to its final disposal facility.[11]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-Chloro-4-isobutoxybenzaldehyde.

G start Start: Waste Generation characterize Step 1: Characterize Waste Is it a Halogenated Organic? start->characterize segregate Step 2: Segregate Waste Use designated Halogenated Organic Waste container. characterize->segregate  Yes   non_halogen Use Non-Halogenated Waste Stream characterize->non_halogen  No   containerize Step 3: Containerize Select appropriate, sealed container. segregate->containerize label Step 4: Label Container Fill out Hazardous Waste Tag completely. containerize->label accumulate Step 5: Accumulate Safely Store in Satellite Accumulation Area with secondary containment. label->accumulate spill Spill Occurs accumulate->spill end Step 6: Final Disposal Contact EHS or licensed vendor for incineration. accumulate->end spill_protocol Execute Spill Management Protocol (Section 3) spill->spill_protocol spill_protocol->accumulate Waste collected

Caption: Disposal workflow for 3-Chloro-4-isobutoxybenzaldehyde.

Conclusion

The proper disposal of 3-Chloro-4-isobutoxybenzaldehyde is a multi-step process that demands careful attention to hazard identification, segregation, and regulatory compliance. By understanding the scientific reasoning behind each step—from classifying the material as a halogenated waste to its final destruction via incineration—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the full life cycle of laboratory chemicals is the hallmark of a truly safe and professional scientific operation.

References

  • 3-Chloro-4-methoxybenzaldehyde PubChem CID 78619. National Center for Biotechnology Information.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.[Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia North America.[Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration.[Link]

  • Chapter One: Perspective on Halogenated Organic Compounds. U.S. Environmental Protection Agency.[Link]

  • What is a RCRA Hazardous Waste? Connecticut Department of Energy & Environmental Protection.[Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety.[Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.[Link]

  • 3-CHLOROBENZALDEHYDE MSDS. Loba Chemie.[Link]

  • Total Organic Halogens (TOX). Pace Analytical.[Link]

  • Hazardous Waste Segregation. University of North Texas Health Science Center.[Link]

  • RCRA Regulations Explained. National Environmental Trainers.[Link]

  • RCRA INFORMATION BROCHURE. U.S. Environmental Protection Agency.[Link]

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